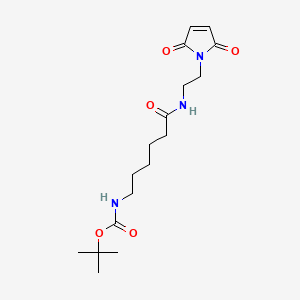

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the synthesis of peptides and proteins, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

Polymer Synthesis and Modification

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide and its related compounds are utilized in the synthesis and polymerization of t-BOC protected maleimide monomers. These monomers, such as N-(t-butyloxycarbonyloxy)maleimide (t-BOCOMI) and N-[p-(t-butyloxycarbonyloxy)phenyl]maleimide (t-BOCOPMI), have been synthesized and copolymerized with styrene derivatives to obtain t-BOC protected polymers. These polymers exhibit significant changes in physical properties upon deprotection, including high glass transition temperatures and solubility in aqueous base solutions, making them suitable for applications in chemically amplified resist materials (Ahn, Koo, & Willson, 1995).

Bioconjugation Techniques

The maleimide group in N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide facilitates bioconjugation techniques due to its reactivity towards thiol groups, which is beneficial for preparing various biochemical conjugates. This reactivity is exploited in the preparation and modification of maleimido acids and maleoyl derivatives of peptides, enabling the synthesis of peptides carrying maleimide groups for further conjugation applications (Keller & Rudinger, 1975).

Advanced Material Applications

Research has explored the synthesis of N-(tert-butyloxycarbonyl)maleimide (t-BOCMI) as a new t-BOC protected monomer, which upon polymerization, results in alternating copolymers with high glass transition temperatures and solubility in aqueous solutions. These materials have potential applications in advanced material fields such as high-performance coatings and films due to their unique physical and chemical properties (Ahn, Lee, & Koo, 1992).

Chemical Synthesis and Activation Strategies

In chemical synthesis, N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide derivatives are used for efficient loading and activation strategies in the preparation of linkers for solid-phase peptide synthesis. This enables the creation of C-terminally modified peptides, which are crucial for chemoselective (bio)conjugation or ligation reactions, enhancing the versatility and utility of peptide-based therapeutics and biomaterials (Merkx, van Haren, Rijkers, & Liskamp, 2007).

Hydrophilic Polymer Design

The design and synthesis of N-maleimido-functionalized hydrophilic polymers present an alternative to traditional PEGylation chemistry, offering new avenues for the development of polymer-(poly)peptide biomaterials. These materials are utilized in conjugation reactions with thiol-containing substrates, demonstrating their potential in biomedical applications such as drug delivery and tissue engineering (Mantovani et al., 2005).

Mechanism of Action

- Affected Pathways : The specific pathways depend on the labeled proteins. For example, MDCC has been used to study phosphate release during enzymatic reactions when conjugated to a mutant phosphate-binding protein .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZAILOIXILPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662061 |

Source

|

| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide | |

CAS RN |

1076198-36-1 |

Source

|

| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.